

Molecular formula C8H6BrNO and molecular weight of 4-Bromoisoindolin-1-one

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Compound of Interest

Compound Name: 4-Bromoisoindolin-1-one

Cat. No.: B1288941

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Technical Guide: 4-Bromoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone family. Its structure, featuring a bromine substitution at the 4-position and a ketone at the 1-position, makes it a valuable intermediate in various organic synthesis pathways.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in pharmaceutical research. While specific biological activities for **4-Bromoisoindolin-1-one** are not extensively documented in current literature, the broader class of isoindolinone derivatives is known for a wide range of pharmacological effects, highlighting the potential of this compound as a key building block in drug discovery.

Chemical and Physical Properties

The fundamental properties of **4-Bromoisoindolin-1-one** are summarized in the table below, providing essential data for laboratory use and characterization.

| Property | Value | Reference |
|-------------------|------------------------------------|---|
| Molecular Formula | C ₈ H ₆ BrNO | [2] [3] |
| Molecular Weight | 212.04 g/mol | [2] |
| CAS Number | 337536-15-9 | [1] [2] [3] |
| Synonyms | 4-bromo-2,3-dihydroisoindol-1-one | [1] [2] |
| Purity | ≥96% | [2] |
| Appearance | White solid | [1] |
| Storage | Room temperature | [2] |

Synthesis Protocol

4-Bromoisoindolin-1-one can be synthesized from methyl 3-bromo-2-(bromomethyl)benzoate. The following protocol is based on established laboratory methods.[\[1\]](#) [\[3\]](#)

Materials:

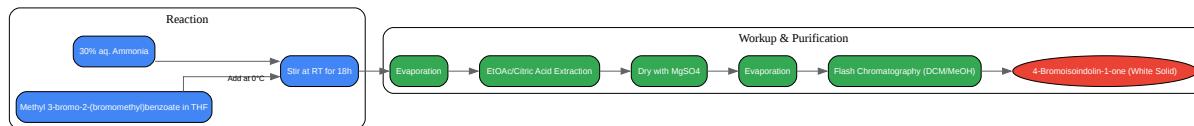
- Methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol)
- Tetrahydrofuran (THF) (70 mL)
- 30% aqueous ammonia (10 mL)
- Ethyl acetate (50 mL)
- 2M Citric acid (50 mL)
- Magnesium sulfate
- Dichloromethane (DCM)
- Methanol

- Silica gel

Procedure:

- Reaction Setup: Dissolve methyl 3-bromo-2-(bromomethyl)benzoate in THF (70 mL) in a suitable reaction vessel. Cool the solution to 0°C.
- Ammonolysis: Add 30% aqueous ammonia (10 mL) to the cooled solution. Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
- Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.
- Extraction: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
- Drying: Dry the ethyl acetate layer over magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
- Purification: The resulting orange oil is dissolved in a minimal amount of dichloromethane. Purify the product by flash chromatography on silica gel using a dichloromethane/methanol (9:1) solvent gradient.
- Final Product: The purified product is obtained as a white solid (1.5 g, 80% yield).[1][3]

Experimental Workflow: Synthesis of 4-Bromoisoindolin-1-one



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Synthesis of **4-Bromoisoindolin-1-one**.

Role in Pharmaceutical Synthesis and Biological Context

4-Bromoisoindolin-1-one is primarily utilized as an intermediate in organic and pharmaceutical synthesis.^{[1][3]} While there is a lack of specific studies on the biological activity of this particular compound, the isoindolinone scaffold is a well-established pharmacophore present in numerous bioactive molecules.

Derivatives of the isoindolinone core structure have been shown to exhibit a wide range of biological activities, including:

- **Antitumor Activity:** Certain isoindolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, such as HepG2, HT-29, and K562.^[4]
- **Carbonic Anhydrase Inhibition:** Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.^[5]
- **Analgesic Properties:** Some N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated for their potential as non-steroidal analgesics.^[6]
- **Anticonvulsant and Anxiolytic Effects:** The isoindolinone family of compounds has been associated with anticonvulsant and anxiolytic activities.^[4]

The presence of the bromine atom on the aromatic ring of **4-Bromoisoindolin-1-one** provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of more complex isoindolinone derivatives. These derivatives can then be screened for various biological activities, making **4-Bromoisoindolin-1-one** a valuable starting material for drug discovery and development programs.

Conclusion

4-Bromoisoindolin-1-one is a key chemical intermediate with well-defined properties and a straightforward synthetic protocol. While direct biological data on this compound is limited, its

structural framework is of significant interest to medicinal chemists. Its utility lies in its potential as a precursor for the synthesis of novel, biologically active isoindolinone derivatives for the development of new therapeutic agents. Further research into the derivatization of **4-Bromoisoindolin-1-one** and the biological evaluation of the resulting compounds is a promising avenue for future drug discovery efforts.

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